4-(Benzyloxy)-2-fluorobenzoic acid
Overview
Description
4-(Benzyloxy)-2-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzoic acid ring is replaced by a benzyloxy group, and the hydrogen atom at the ortho position is replaced by a fluorine atom
Mechanism of Action
Target of Action
4-(Benzyloxy)-2-fluorobenzoic acid is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions , a type of transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (which is formally nucleophilic) is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The compound is involved in the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .
Pharmacokinetics
It’s known that the compound can undergo protodeboronation , a process that involves the removal of a boron atom from the compound . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds . The compound’s action can also result in the formation of a new palladium-carbon bond .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s action can be catalyzed by ethers . Additionally, the compound’s stability can be affected by the presence of air and moisture . The compound’s efficacy in SM cross-coupling reactions can also be influenced by the reaction conditions, such as the temperature and the presence of other reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoic acid with benzyl alcohol in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Oxidation: The major product would be this compound.
Reduction: The major product would be 4-(Hydroxy)-2-fluorobenzoic acid.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-(Benzyloxy)benzoic acid: Similar structure but lacks the fluorine atom.
2-Fluorobenzoic acid: Lacks the benzyloxy group.
4-(Methoxy)-2-fluorobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)-2-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s reactivity, stability, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRXVRKZFDKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624658 | |
Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114045-96-4 | |
Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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